[5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and piperazine-carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2-hydroxypyrimidine and methanesulfonyl chloride.
Reaction with Methanesulfonyl Chloride: The hydroxyl group of 4-chloro-2-hydroxypyrimidine reacts with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine.
Coupling with Piperazine Derivative: The intermediate is then coupled with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the reaction and product isolation.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methanesulfonylpyrimidine: A simpler analog with similar reactivity but fewer functional groups.
4-Chloro-2-cyanopyrimidine: Another related compound used in similar synthetic applications.
Uniqueness
5-Chloro-2-methanesulfonyl-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is unique due to its combination of functional groups, which confer specific reactivity and applications not found in simpler analogs.
Properties
Molecular Formula |
C17H19ClN4O4S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(5-chloro-2-methylsulfonylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H19ClN4O4S/c1-26-13-5-3-12(4-6-13)21-7-9-22(10-8-21)16(23)15-14(18)11-19-17(20-15)27(2,24)25/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
MDJZGCONWNPTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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